2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h1-3,6-7,10-12,23H,4-5,8-9,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQQGTKJBOBILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydrocarbazole Core Construction
The tetrahydrocarbazole scaffold is typically synthesized via Fischer indole cyclization or palladium-catalyzed C–N coupling. For example, Fischer indole synthesis involves cyclohexanone and phenylhydrazine under acidic conditions to form the carbazole core. Subsequent hydrogenation reduces aromatic rings to yield the tetrahydro derivative.
Introduction of the Methylamine Group
Functionalization at the 6-position is achieved through:
- Friedel-Crafts alkylation : Reaction of tetrahydrocarbazole with chloromethylamine in the presence of Lewis acids like AlCl₃.
- Buchwald-Hartwig amination : Palladium-catalyzed coupling of tetrahydrocarbazole bromide with methylamine.
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Procedure :
- Activation : 2-Phenylacetic acid is treated with thionyl chloride (SOCl₂) to form 2-phenylacetyl chloride.
- Coupling : The acyl chloride reacts with (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
Conditions :
Carbodiimide-Based Coupling (EDC/HOBt)
Procedure :
- In situ activation : 2-Phenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO).
- Amine addition : (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanamine is introduced, and the mixture is stirred for 12–24 hours.
Conditions :
Schotten-Baumann Reaction
Procedure :
2-Phenylacetyl chloride is prepared as above and reacted with the amine in a biphasic system (water/dichloromethane) with sodium bicarbonate.
Conditions :
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Acyl chloride coupling | SOCl₂, Et₃N | 50–75 | >95% | Rapid reaction; minimal side products | Requires handling corrosive SOCl₂ |
| EDC/HOBt coupling | EDC, HOBt | 60–85 | >98% | Mild conditions; high compatibility | Costly reagents; longer reaction |
| Schotten-Baumann | NaHCO₃, H₂O/DCM | 45–65 | 90–95% | Scalable; aqueous workup | Lower yields; emulsion formation |
Key Observations :
- EDC/HOBt coupling offers superior yields and purity, making it preferable for small-scale synthesis.
- Acyl chloride methods are faster but require careful handling of volatile reagents.
Optimization and Troubleshooting
Solvent Selection
Purification Techniques
Common Side Reactions
- Over-acylation : Addressed by controlling stoichiometry (1:1.1 acid-to-amine ratio).
- Oxidation of tetrahydrocarbazole : Mitigated by conducting reactions under nitrogen.
Mechanistic Insights
The amide bond formation proceeds via nucleophilic acyl substitution. In EDC-mediated coupling, the carboxylic acid is activated as an O-acylisourea intermediate, which reacts with the amine. For acyl chlorides, the mechanism involves direct attack by the amine on the electrophilic carbonyl carbon.
Scientific Research Applications
Pharmacological Applications
1. CRTH2 Receptor Antagonism
Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole, including 2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide, have been identified as potent antagonists of the CRTH2 receptor. This receptor is crucial in mediating allergic and inflammatory responses. Compounds targeting this receptor are being explored for their efficacy in treating various conditions:
- Allergic Disorders : These compounds may provide therapeutic benefits in managing allergic asthma, rhinitis, and other related conditions by inhibiting the action of prostaglandins that exacerbate these diseases .
- Inflammatory Diseases : The ability to modulate immune responses makes these compounds promising candidates for treating chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression:
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This is particularly relevant for cancers such as lung cancer and colon carcinoma .
Case Study 1: Anticancer Activity Against Lung Cancer
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The mechanism involved the induction of apoptosis through mitochondrial pathways. The IC50 values indicated strong selectivity towards cancerous cells compared to normal cells .
Case Study 2: Inhibition of Prostaglandin-Mediated Responses
In another investigation focused on allergic responses, compounds derived from this compound were tested for their ability to inhibit CRTH2 receptor-mediated signaling pathways. Results showed a marked reduction in eosinophil migration and activation in vitro and in vivo models of allergic inflammation .
Table 1: Summary of Pharmacological Effects
| Application Area | Mechanism | Potential Conditions Treated |
|---|---|---|
| CRTH2 Receptor Antagonism | Inhibition of allergic/inflammatory pathways | Asthma, Rhinitis, Chronic Inflammation |
| Anticancer Activity | Induction of apoptosis | Lung Cancer (A549), Colon Carcinoma |
Table 2: Case Study Findings
| Study Focus | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Lung Cancer | A549 | <10 | Apoptosis induction |
| Allergic Response | Eosinophils | Not specified | CRTH2 receptor inhibition |
Mechanism of Action
The mechanism of action of 2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Carbazole Core Modifications: The oxo-substituted analog () introduces a ketone at the C1 position, which may reduce aromaticity and alter electronic properties compared to the fully saturated tetrahydrocarbazole in the target compound .
Side Chain Variations :
- Replacing phenylacetamide with benzamide () removes the methylene linker, shortening the side chain and reducing conformational flexibility, which could impact binding kinetics .
- The carbonyl-linked analog () positions the carbazole as part of the amide backbone, altering spatial orientation relative to the target compound .
Physicochemical and Spectral Properties
- IR/NMR Trends :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas for analogs (e.g., [M+H]+ = 393.1112 for a chlorophenyl derivative in ) .
Pharmacological Implications
- Tetrahydrocarbazole Derivatives: Known for serotonin receptor modulation (e.g., anxiolytic activity) .
- Electron-Withdrawing Groups : Nitro or chloro substituents () may enhance binding affinity but reduce solubility due to increased hydrophobicity .
- Crystallography : SHELX and ORTEP () are critical for determining crystal packing and hydrogen-bonding patterns, which influence bioavailability .
Biological Activity
2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrocarbazole moiety, which is known for its pharmacological significance. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O |
| Molecular Weight | 306.40 g/mol |
| CAS Number | 425399-05-9 |
| Log P | 2.71 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
- Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
- Cholinesterase Inhibition : Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against multiple cancer types using the NCI-60 panel. The results showed a strong correlation with known anticancer agents, indicating a similar mechanism of action involving NAD(P)H:quinone oxidoreductase 1 (NQO1) pathways .
- Neuroprotective Effects : Another investigation focused on the cholinergic system found that the compound significantly increased acetylcholine levels in neuronal cultures by inhibiting AChE activity, suggesting potential use in Alzheimer's disease therapy .
- Antimicrobial Efficacy : In a recent study assessing various heterocyclic compounds for antimicrobial activity, this compound exhibited notable antibacterial effects against both resistant strains and common pathogens .
Q & A
Q. What are the common synthetic routes for preparing 2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide?
Methodological Answer: The synthesis typically involves coupling a carbazole derivative with phenylacetic acid via an amide bond. Key steps include:
- Carbazole intermediate preparation : Reduction of substituted carbazoles (e.g., 6-methylcarbazole) using sodium borohydride or catalytic hydrogenation to form 2,3,4,9-tetrahydro-1H-carbazole .
- Amide bond formation : Reacting the carbazole intermediate with activated phenylacetic acid derivatives (e.g., acid chlorides or mixed anhydrides) in dry dichloromethane or DMF. Triethylamine is often used to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the final compound.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → RT | 75–85 | |
| Amidation | Phenylacetyl chloride, Et₃N, DCM | 60–70 |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the carbazole methylene (δ 3.8–4.2 ppm) and acetamide carbonyl (δ 165–170 ppm). Aromatic protons appear at δ 6.8–7.6 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) resolves bond lengths and angles .
Example Data (¹H NMR):
- N-Methylene protons: δ 4.12 (s, 2H)
- Carbazole NH: δ 10.1 (s, 1H)
Q. What preliminary biological assays are recommended for screening this compound?
Methodological Answer:
- Receptor binding assays : Screen for serotonin (5-HT) receptor affinity due to structural similarity to carbazole-based 5-HT1F agonists (e.g., radioligand displacement assays using [³H]5-HT) .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via Ellman’s assay or ADP-Glo™ kinase assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can low yields during amide bond formation be resolved?
Methodological Answer: Low yields often stem from steric hindrance at the carbazole N-methyl group or poor activation of the carboxylic acid. Solutions include:
- Alternative coupling reagents : Use HATU or EDC/HOBt instead of DCC for better efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs RT) .
- Protecting groups : Temporarily protect reactive sites (e.g., NH with Boc) to direct coupling .
Q. Table 2: Optimization Strategies
| Issue | Solution | Yield Improvement |
|---|---|---|
| Steric hindrance | HATU/DIPEA in DMF | +20–30% |
| Side reactions | Boc-protected intermediate | +15% |
Q. How can contradictory biological activity data (e.g., receptor activation vs. inhibition) be analyzed?
Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Steps to resolve:
- Dose-response curves : Confirm EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) .
- Kinetic assays : Monitor time-dependent effects (e.g., pre-incubation with compound).
- Structural analogs : Compare activity of derivatives to identify pharmacophore requirements .
- Molecular docking : Use software (AutoDock Vina) to predict binding modes to 5-HT1F vs. other receptors .
Q. What computational methods are suitable for studying conformational flexibility and hydrogen-bonding patterns?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze puckering in the tetrahydrocarbazole ring .
- Molecular dynamics (MD) : Simulate solvent (water/DMSO) interactions to predict solubility and aggregation .
- Graph-set analysis : Use Mercury CSD software to classify hydrogen bonds (e.g., D⋯A distances, angles) in crystal structures .
Example Findings:
Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol) to resolve enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps .
Q. What strategies mitigate oxidation or degradation during storage?
Methodological Answer:
- Light-sensitive storage : Use amber vials under nitrogen to prevent photodegradation of the carbazole core .
- Lyophilization : For long-term stability, lyophilize the compound as a hydrochloride salt .
- Antioxidants : Add 0.1% BHT to stock solutions in DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
